molecular formula C18H16O5 B154026 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone CAS No. 128922-70-3

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone

Cat. No.: B154026
CAS No.: 128922-70-3
M. Wt: 312.3 g/mol
InChI Key: PCLFEHAPITXKJL-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone (IUPAC name: 5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]-4H-chromen-4-one) is a naturally occurring 2-(2-phenylethyl)chromone (PEC) derivative predominantly isolated from agarwood species such as Aquilaria sinensis and Gyrinops salicifolia . Its molecular formula is C₁₈H₁₆O₅ (average mass: 312.32 g/mol; monoisotopic mass: 312.0998), with a ChemSpider ID of 8063135 . Structurally, it features a chromone core substituted with hydroxyl groups at C-5 and C-8, and a 4-methoxyphenethyl chain at C-2. This compound is notable for its role in agarwood’s aroma and bioactivity, particularly in tyrosinase inhibition and cytotoxicity studies .

Properties

IUPAC Name

5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-22-12-5-2-11(3-6-12)4-7-13-10-16(21)17-14(19)8-9-15(20)18(17)23-13/h2-3,5-6,8-10,19-20H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFEHAPITXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156004
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128922-70-3
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128922703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxyphenylacetic acid as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone exhibits several significant biological activities:

  • Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .
  • Cytotoxicity Against Cancer Cells : It has been reported to exhibit cytotoxic effects against human tumor cell lines such as K562 and BEL-7402, with IC50 values ranging from 5.76 to 20.1 µM .

Applications in Pharmaceuticals

The unique properties of this compound make it a candidate for various pharmaceutical applications:

  • Potential Drug Development :
    • Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing drugs aimed at treating chronic inflammatory diseases and cancer.
  • Natural Product Chemistry :
    • This compound is often isolated from natural sources such as agarwood (Aquilaria species), where it contributes to the therapeutic properties attributed to these plants .

Case Studies

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of various chromone derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against K562 cells with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
  • Anti-inflammatory Mechanism :
    • Another research focused on the anti-inflammatory mechanisms of this compound. It was found to suppress LPS-induced NO production in RAW264.7 macrophages without inducing cytotoxicity, suggesting its potential as a therapeutic agent in managing inflammation-related disorders .

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as kinases and protein tyrosine phosphatases, which are involved in cell signaling and tumor growth. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Spectral Differences

PEC derivatives differ primarily in substituent positions (hydroxy, methoxy) on the chromone core and phenyl moiety. Key comparisons include:

5,8-Dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone (Compound 3)
  • Structural Difference : Adds a hydroxyl group at C-3′ on the phenyl ring compared to 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone .
  • Spectral Data : NMR shifts include δH 8.85 (hydroxy proton) with HMBC correlations to C-4′ (δC 146.4), C-3′ (δC 146.2), and C-2′ (δC 115.7) .
  • Implications : The additional hydroxyl increases polarity and hydrogen-bonding capacity, altering solubility and bioactivity .
5,8-Dihydroxy-2-(2-phenylethyl)chromone (AH7)
  • Structural Difference : Lacks the 4-methoxy group on the phenyl ring .
  • Biological Impact : Reduced electron-donating effects from methoxy may lower tyrosinase inhibition potency compared to the 4-methoxy analog .
6,7-Dimethoxy-2-(2-phenylethyl)chromone (AH8)
  • Structural Difference : Methoxy groups at C-6 and C-7 on the chromone core instead of hydroxyls at C-5 and C-8 .
  • Occurrence : More abundant in artificial agarwood, suggesting methoxy groups enhance stability during biosynthesis .
8-Chloro-6-hydroxy-2-(2-phenylethyl)chromone
  • Structural Difference : Chlorine substitution at C-8 instead of hydroxyl .
Tyrosinase Inhibition
Compound IC₅₀ (μM) Reference
This compound 51.5
5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)ethyl chromone 172.6
Chrysoobtusin (reference inhibitor) 3.0
  • Key Insight : The 4-methoxy group in this compound enhances inhibition compared to analogs with hydroxyls at C-3′ or C-5′ but is less potent than smaller, planar chromones like Chrysoobtusin .
Cytotoxicity
  • This compound : Exhibits moderate activity against human cancer cell lines (e.g., HepG2, IC₅₀ ~4.7–8.67 μM) .
  • 6,7-Dimethoxy-2-(2-phenylethyl)chromone : Higher cytotoxicity (IC₅₀ ~19.5 μM) due to methoxy-induced lipophilicity .

Biological Activity

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a flavonoid compound notable for its diverse biological activities. This compound, characterized by the molecular formula C18H16O5C_{18}H_{16}O_5, features two hydroxyl groups at positions 5 and 8, a methoxy group at the para position of the phenyl ring, and an ethyl side chain. These structural elements contribute to its significant pharmacological potential.

Chemical Structure and Properties

Property Details
Molecular Formula C18H16O5C_{18}H_{16}O_5
Molecular Weight 312.32 g/mol
Functional Groups Hydroxyl (–OH), Methoxy (–OCH₃)

The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby providing antioxidant properties. Additionally, the methoxy group and ethyl side chain influence its biological activity and reactivity in various biological systems.

Biological Activities

Research has demonstrated that this compound exhibits several key biological activities:

  • Antioxidant Activity : The compound effectively scavenges free radicals, protecting cells from oxidative stress and potentially reducing the risk of chronic diseases associated with oxidative damage.
  • Anti-inflammatory Effects : It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential in managing inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : Various studies have reported moderate cytotoxic effects against human cancer cell lines. For instance, it exhibited IC50 values ranging from 5.76 to 20.1 µM against K562 and BEL-7402 cells, indicating its potential as an anticancer agent .
  • Neuroprotective Properties : The compound has shown protective effects against neurotoxicity induced by glutamate and corticosterone in neuronal cell lines, suggesting applications in neurodegenerative disease treatment .

Case Studies

  • Antioxidant and Anti-inflammatory Studies : In vitro studies indicated that this compound significantly reduced LPS-induced NO production without causing cytotoxicity in RAW 264.7 cells. This positions it as a promising candidate for further exploration in inflammatory disease models .
  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated that it selectively inhibited the growth of K562 and BEL-7402 cells while showing lower activity against SGC-7901 cells. The structure-activity relationship indicated that hydroxyl substitutions at specific positions enhance cytotoxic potency .
  • Neuroprotective Effects : Research involving PC12 pheochromocytoma cells revealed that this compound could mitigate glutamate-induced neurotoxicity, highlighting its potential for therapeutic use in neurodegenerative disorders such as Alzheimer's disease .

Q & A

Q. What analytical methods are used to confirm the structure of 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone?

Structural confirmation relies on NMR spectroscopy (1D and 2D) and mass spectrometry (MS) . For example:

  • NMR : Key signals include a chromone moiety (δH 6.65–8.85 ppm for aromatic protons) and substituent correlations via HMBC (e.g., hydroxy groups at C-5 and C-8) .
  • MS : Molecular ions at m/z 313 (C₁₈H₁₆O₅) and fragmentation patterns (e.g., m/z 137 for the phenethyl group) .

Q. What natural sources yield this compound?

This compound is primarily isolated from agarwood (genus Aquilaria and Gyrinops), particularly in species like Gyrinops salicifolia and Aquilaria sinensis. Extraction methods include ethanol reflux and UPLC-ESI-QTOF-MS-guided fractionation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., hydroxy/methoxy groups) influence its tyrosinase inhibitory activity?

  • Structure-Activity Relationship (SAR) :
    • 5,8-Dihydroxy substitution (IC₅₀ = 51.5 μM) shows moderate activity compared to analogs like chrysoobtusin (IC₅₀ = 3.0 μM), which has additional methoxy groups .
    • Hydroxy groups at C-5 and C-8 enhance hydrogen bonding with tyrosinase active sites, while methoxy groups reduce polarity and activity .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Standardized Assays : Variations in IC₅₀ values (e.g., α-glucosidase inhibition vs. cytotoxicity) arise from differences in cell lines (e.g., SGC-7901 gastric cells) or enzyme sources. Use positive controls (e.g., acarbose for α-glucosidase) and replicate conditions .
  • Data Normalization : Report activities relative to molar concentrations and purity thresholds (>95%) .

Q. How are isomers of this compound distinguished analytically?

  • UPLC-ESI-QTOF-MS : Isomers with identical m/z 313 (e.g., 6,7-dihydroxy vs. 5,8-dihydroxy) are separated via retention time and MS/MS fragmentation (e.g., m/z 121 for dihydroxy substitution) .
  • NMR ROESY : Spatial correlations differentiate substituent positions (e.g., 3′-hydroxy vs. 4′-methoxy on the phenethyl group) .

Q. What synthetic challenges arise in modifying the chromone core?

  • Regioselectivity : Introducing hydroxy/methoxy groups at C-5 or C-8 requires protecting-group strategies to avoid unwanted side reactions .
  • Purification : Dimers and trimers (e.g., agarwood-derived dimers) complicate isolation; use preparative HPLC with chiral columns .

Methodological Recommendations

  • Isolation : Use 95% ethanol extraction followed by silica gel chromatography for optimal yield .
  • Quantification : Employ UPLC-DAD at λ = 254 nm for chromone detection .
  • Bioassays : Pair tyrosinase inhibition studies with molecular docking (e.g., AutoDock Vina) to validate SAR hypotheses .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of 5,8-dihydroxy substitution in ROS scavenging vs. enzyme inhibition.
  • Synthetic Biology : Explore heterologous expression in plant cell cultures to enhance yield .
  • Ecological Impact : Assess how agarwood harvesting affects chromone diversity in wild vs. cultivated sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Reactant of Route 2
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone

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